molecular formula C17H20ClNO B1389330 N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline CAS No. 1040685-52-6

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Cat. No. B1389330
CAS RN: 1040685-52-6
M. Wt: 289.8 g/mol
InChI Key: PQRGEUYNDFGASP-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (NCPDM) is an organic compound with a broad range of applications in both scientific research and industrial processes. It is an aromatic amine, composed of a benzene ring with a chlorine atom and a propyl group attached to the nitrogen atom. NCPDM is highly reactive and is used in a variety of syntheses, such as the preparation of pharmaceuticals, dyes, and other organic compounds. In addition, NCPDM is used in the manufacture of certain polymers and as a catalyst for chemical reactions.

Mechanism of Action

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is an aromatic amine, meaning that it contains a benzene ring with a chlorine atom and a propyl group attached to the nitrogen atom. The reactivity of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is due to the presence of the chlorine atom and the electron-withdrawing nature of the propyl group. This makes N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline highly reactive, allowing it to act as a catalyst in chemical reactions.
Biochemical and Physiological Effects
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it is important to note that N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is highly reactive and can be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when working with N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline.

Advantages and Limitations for Lab Experiments

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a useful reagent for laboratory experiments due to its high reactivity. It is relatively easy to synthesize and can be used to prepare a variety of organic compounds. Additionally, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is relatively stable and can be stored for long periods of time without significant degradation. However, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is highly toxic and should be handled with caution.

Future Directions

There are a variety of potential future applications for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. For example, it could be used in the synthesis of novel pharmaceuticals or other organic compounds. Additionally, it could be used as a catalyst in chemical reactions and in the manufacture of polymers. N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline could also be further investigated for its potential use as a fuel additive or in the production of biofuels. Finally, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline could be used to study the reactivity of other organic compounds and to develop new methods for the synthesis of organic compounds.

Scientific Research Applications

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is also used in the preparation of pharmaceuticals, dyes, and other organic compounds. In addition, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is used in the manufacture of certain polymers and as a catalyst for chemical reactions.

properties

IUPAC Name

N-[2-(2-chlorophenoxy)propyl]-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-8-9-16(13(2)10-12)19-11-14(3)20-17-7-5-4-6-15(17)18/h4-10,14,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRGEUYNDFGASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(C)OC2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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